1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a pyridinyl group, and an oxadiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide.
Coupling with Pyridinyl Group: The final step involves coupling the oxadiazole ring with a pyridinyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the oxadiazole moiety.
Reduction: Reduction reactions can occur at the fluorophenyl group and the pyridinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the oxadiazole and pyridinyl groups.
4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar fluorophenyl-piperazine structure but differs in the other functional groups.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of specificity and activity.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-15-5-1-2-7-17(15)25-11-13-26(14-12-25)19(27)9-8-18-23-20(24-28-18)16-6-3-4-10-22-16/h1-7,10H,8-9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDOCUOKPQDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC(=NO3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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